2-((3-Trifluoromethyl)phenyl)histamine D

説明

BenchChem offers high-quality 2-((3-Trifluoromethyl)phenyl)histamine D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Trifluoromethyl)phenyl)histamine D including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

162049-83-4 |

|---|---|

分子式 |

C20H20F3N3O8 |

分子量 |

487.4 g/mol |

IUPAC名 |

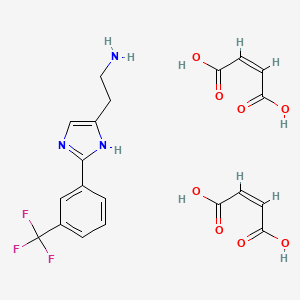

(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChIキー |

GGDUVPKRZGATLR-LVEZLNDCSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

同義語 |

2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D |

製品の起源 |

United States |

Synthesis Protocol and Pharmacological Characterization of 2-(3-Trifluoromethylphenyl)histamine Dimaleate

Executive Summary

2-(3-Trifluoromethylphenyl)histamine (often abbreviated as TMPH, FMPH, or commercially designated as Compound 39) is an exceptionally potent and selective agonist for the histamine H 1 receptor (H 1 R). In laboratory and drug development parlance, the "D" synthesis protocol refers to the preparation of its Dimaleate salt (CAS 162049-83-4)[1]. The free base of this compound is prone to oxidation and is difficult to handle; thus, the dimaleate salt is the gold standard for maintaining stability, ensuring high aqueous solubility, and standardizing stoichiometric dosing in biological assays.

As a Senior Application Scientist, I have structured this whitepaper to provide not just the procedural steps, but the mechanistic causality and in-process controls required to establish a self-validating synthetic workflow.

Rationale and Chemical Strategy

The synthesis of 2-substituted histamines requires the precise annulation of an imidazole ring while protecting the highly reactive primary amine of the histamine side chain.

Mechanistic Causality: The core strategy relies on the condensation of an amidine with an α -acetoxyketone.

-

3-(Trifluoromethyl)benzamidine is selected to install the C2-aryl group, which is strictly responsible for the molecule's high H 1 R selectivity and its inability to cross the blood-brain barrier[2].

-

2-Oxo-4-phthalimido-1-butyl acetate serves as the carbon backbone. The phthalimide group is not arbitrary; it is a mandatory protecting group that prevents the primary amine from undergoing premature intramolecular cyclization or unwanted alkylation during the basic conditions of imidazole formation.

Quantitative Pharmacological Profile

The resulting compound exhibits a pharmacological profile that vastly outperforms endogenous histamine in terms of H 1 R selectivity.

Table 1: Pharmacological Selectivity of Compound 39 (Dimaleate)

| Pharmacological Parameter | Value / Output | Reference |

|---|

| pD 2 (Guinea Pig Ileum) | 6.81 |[2] | | Relative Activity (vs. Histamine) | 128% |[2] | | H 1 :H 2 Selectivity Ratio | 2138 |[2] | | H 1 :H 3 Selectivity Ratio | > 64 |[2] | | H 1 :M 3 Selectivity Ratio | 1000 |[2] | | Blood-Brain Barrier (BBB) Permeability | Negative (Peripheral restriction) |[2] |

Step-by-Step Synthesis Protocol

Every step in this protocol is designed as a self-validating system , ensuring that the chemist can analytically confirm the success of the reaction before proceeding.

Phase 1: Imidazole Ring Annulation

Objective: Construct the 2-aryl-4-substituted imidazole core.

-

Reaction Setup: Suspend 3-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) and 2-oxo-4-phthalimido-1-butyl acetate (1.0 eq) in a reaction vessel.

-

Condensation: Introduce the reagents into anhydrous liquid ammonia (or a refluxing absolute ethanol solution containing sodium ethoxide). Stir vigorously for 12 hours.

-

Workup: Evaporate the ammonia (or ethanol), neutralize with dilute HCl, and extract the organic intermediate using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Self-Validating Control: Monitor the reaction via LC-MS. The successful formation of the intermediate is confirmed by the disappearance of the UV-active ketone peak and the emergence of a distinct [M+H] + mass peak corresponding to the phthalimide-protected imidazole.

Phase 2: Hydrazinolysis (Phthalimide Cleavage)

Objective: Liberate the primary amine without degrading the imidazole core.

-

Reaction Setup: Dissolve the crude intermediate from Phase 1 in absolute ethanol.

-

Deprotection: Add hydrazine hydrate (3.0 eq). The Ing-Manske procedure is utilized here for its high chemoselectivity. Reflux the mixture for 2 to 4 hours.

-

Precipitation: Cool the mixture to room temperature. The by-product, phthalhydrazide, will precipitate as a white solid.

-

Isolation: Filter off the phthalhydrazide. Concentrate the filtrate to yield the 2-(3-trifluoromethylphenyl)histamine free base as a viscous oil.

-

Self-Validating Control: Perform a Ninhydrin stain on a silica TLC plate (eluent: EtOAc/MeOH/NH 4 OH). The appearance of a bright purple/pink spot definitively confirms the successful liberation of the primary amine.

Phase 3: Dimaleate Salt Crystallization

Objective: Convert the unstable free base into a standardized, assay-ready salt.

-

Dissolution: Dissolve the oily free base in a minimal volume of warm absolute ethanol.

-

Salt Formation: Slowly add a solution of maleic acid (2.05 eq) dissolved in ethanol.

-

Crystallization: Allow the solution to cool slowly to 4 °C. The dimaleate salt will begin to crystallize.

-

Filtration: Filter the white crystalline solid, wash thoroughly with cold diethyl ether to remove unreacted organics, and dry under a high vacuum.

-

Self-Validating Control: Conduct 1 H-NMR (DMSO- d6 ) analysis. The spectrum must display a sharp singlet at ~6.0 ppm integrating to exactly 4 protons (representing the two maleic acid vinyl groups) relative to the single imidazole C5-H proton. This strictly validates the 1:2 (free base : maleate) stoichiometry required for the "D" protocol.

Workflow & Pathway Visualization

Fig 1. Synthesis workflow and H1R signaling pathway of 2-(3-Trifluoromethylphenyl)histamine.

Advanced Pharmacological Applications

Because Compound 39 does not cross the blood-brain barrier, it is uniquely suited for isolating the peripheral effects of H 1 R activation from central nervous system (CNS) histaminergic responses[2]. Recent advanced applications include:

-

Endothelial Receptor Shedding: The compound has been utilized to demonstrate that H 1 R activation induces TACE-dependent shedding of the Tumor Necrosis Factor Receptor 1 (TNFR1) in human endothelial cells, a critical mechanism for dampening vascular inflammatory responses[3].

-

Astrocyte Pyroptosis Inhibition: Co-treatment with this specific agonist dose-dependently inhibits NLRP3/Caspase-1-mediated pyroptosis and cell death in astrocytes induced by antipsychotics like olanzapine and risperidone[4].

-

Metabolic Regulation: It has been proven to attenuate olanzapine-induced hyperphagia and AMPK activation in the dorsal vagal complex, validating the role of H 1 R antagonism in antipsychotic-induced weight gain[5].

Sources

- 1. 2-((3-三氟甲基)苯基)组胺二马来酸酯 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ro.uow.edu.au [ro.uow.edu.au]

Whitepaper: Mechanism of Action of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate (FMPH)

Executive Summary

2-((3-Trifluoromethyl)phenyl)histamine dimaleate—commonly abbreviated as FMPH or Compound 39—is an exceptionally potent and selective orthosteric agonist of the Histamine H1 receptor (H1R). While endogenous histamine indiscriminately activates all four histamine receptor subtypes (H1–H4), FMPH was engineered to isolate H1R-specific pathways. Crucially, the highly polar dimaleate salt form (CAS 162049-83-4) prevents the molecule from crossing the blood-brain barrier (BBB) when administered systemically (1)[1]. This pharmacokinetic restriction makes FMPH an invaluable pharmacological tool for researchers aiming to uncouple peripheral inflammatory and vascular mechanisms from central nervous system (CNS) arousal and sleep-wake modulation.

This technical guide deconstructs the receptor kinetics, intracellular signaling cascades, and tissue-specific mechanisms of FMPH, providing self-validating experimental workflows for drug development professionals.

Pharmacological Profile & Receptor Selectivity

The addition of a trifluoromethyl group at the meta-position of the phenyl ring sterically locks the molecule into a conformation highly favorable for the H1R binding pocket, drastically reducing its affinity for H2, H3, and H4 receptors.

Table 1: Receptor Selectivity Profile of FMPH

Data aggregated from functional in vitro studies on guinea pig and human neurotransmitter receptors (1)[1].

| Target Receptor | Selectivity Ratio (vs. H1) | Pharmacological Implication |

| H1 : H2 | 2,138 | Prevents confounding gastric acid secretion or cAMP accumulation. |

| H1 : H3 | > 64 | Avoids presynaptic auto-receptor inhibition of neurotransmitter release. |

| H1 : M3 | 1,000 | Eliminates muscarinic acetylcholine cross-reactivity. |

| H1 : α1 | 105 | Maintains vascular tone independent of adrenergic signaling. |

| H1 : β1 | 708 | Prevents off-target cardiac chronotropic effects. |

| H1 : 5HT2A | 71 | Ensures clean data in neuro-glial and vascular assays. |

Table 2: Physicochemical Properties

Sourced from PubChem CID 5310982 (2)[2].

| Property | Value |

| IUPAC Name | 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

| Empirical Formula | C20H20F3N3O8 (Dimaleate Salt) / C12H12F3N3 (Free Base) |

| Molecular Weight | 487.38 g/mol (Salt) / 255.24 g/mol (Base) |

| BBB Permeability | Impermeable (Systemic) |

Core Intracellular Mechanism: Gq/11-Coupled GPCR Activation

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon FMPH binding, the receptor undergoes a conformational shift that exchanges GDP for GTP on the Gq protein, initiating a classic phosphoinositide signaling cascade.

-

Phospholipase C (PLC) Activation: The active Gq subunit stimulates membrane-bound PLC.

-

PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular Ca²⁺.

-

Kinase Activation: The combination of elevated cytosolic Ca²⁺ and membrane-bound DAG fully activates Protein Kinase C (PKC), which subsequently phosphorylates downstream target proteins to execute tissue-specific responses.

Figure 1: Gq/11-coupled intracellular signaling cascade activated by FMPH.

Tissue-Specific Mechanistic Pathways

Vascular Endothelium: TACE-Dependent TNFR1 Shedding

While histamine is classically viewed as a pro-inflammatory mediator, it also initiates critical negative feedback loops to prevent runaway inflammation. In human vascular endothelial cells, FMPH-induced H1R activation triggers the rapid mobilization of intracellular calcium, which activates TNF-α Converting Enzyme (TACE / ADAM17) (3)[3].

TACE acts as molecular scissors, cleaving the ectodomain of membrane-bound Tumor Necrosis Factor Receptor 1 (mTNFR1). This process, known as "ectodomain shedding," releases soluble TNFR1 (sTNFR1) into the extracellular space. sTNFR1 functions as a decoy receptor, binding up free TNF-α and thereby dampening systemic inflammatory responses[3].

Figure 2: FMPH-induced, TACE-mediated shedding of TNFR1 in endothelial cells.

Glial Cells: Inhibition of NLRP3-Mediated Pyroptosis

Recent neuropharmacological studies have identified that atypical antipsychotics (e.g., olanzapine, risperidone) can induce astrocyte death via pyroptosis —a highly inflammatory form of programmed cell death. This pathway is driven by the assembly of the NLRP3 inflammasome, subsequent cleavage of Caspase-1, and the formation of membrane pores by Gasdermin D (GSDMD).

Co-treatment with FMPH has been shown to dose-dependently inhibit this antipsychotic-induced NLRP3/Caspase-1 signaling axis in cultured astrocytes (4)[4]. By activating the H1R, FMPH suppresses the expression of IL-1β and prevents GSDMD pore formation, highlighting a novel neuroprotective and anti-inflammatory role for H1R agonism in glial cell homeostasis[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific mechanistic controls to prove causality rather than mere correlation.

Protocol A: Quantification of TNFR1 Shedding via TACE Activation

Objective: Validate that FMPH-induced H1R activation leads to ADAM17/TACE-mediated cleavage of mTNFR1. Causality & Controls: Mepyramine (a selective H1R antagonist) is used to confirm receptor specificity, ensuring the shedding is not an off-target artifact. TAPI-0 (a potent TACE inhibitor) is employed to confirm that the downstream shedding mechanism is strictly ADAM17-dependent.

-

Cell Preparation: Seed human vascular endothelial cells (e.g., EA.hy926) in 6-well plates and culture to 80% confluence.

-

Serum Starvation: Incubate cells in serum-free medium for 2 hours. Rationale: Eliminates growth factor-induced background shedding, establishing a clean baseline.

-

Inhibitor Pre-incubation: Treat designated control wells with 10 µM Mepyramine or 10 µM TAPI-0 for 30 minutes prior to agonist exposure.

-

FMPH Stimulation: Add FMPH (10 µM) to the experimental wells and incubate for exactly 1 hour at 37°C.

-

Supernatant Collection (ELISA): Aspirate the culture media, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and quantify sTNFR1 concentration using a human TNFR1 ELISA kit.

-

Cell Harvesting (FACS): Detach the remaining adherent cells using a non-enzymatic cell dissociation buffer. Rationale: Enzymatic buffers like trypsin will artificially cleave surface receptors, ruining the assay. Stain with FITC-conjugated anti-TNFR1 antibodies and analyze via flow cytometry to quantify the reduction in mTNFR1.

Protocol B: In Vitro Assessment of Astrocyte Pyroptosis Inhibition

Objective: Determine the efficacy of FMPH in preventing antipsychotic-induced NLRP3 inflammasome activation. Causality & Controls: A vehicle control (DMSO + water) establishes baseline viability. A dose-response gradient (5 µM vs. 10 µM FMPH) is utilized to prove specific pharmacological inhibition rather than a binary toxicological artifact.

-

Astrocyte Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS until fully adherent.

-

Treatment Assignment: Divide into five groups: Vehicle Control, Antipsychotic alone (e.g., 10 µM Olanzapine), Antipsychotic + 5 µM FMPH, Antipsychotic + 10 µM FMPH, and FMPH alone.

-

Co-Administration: Apply the treatments simultaneously and incubate for 24 hours. Rationale: While 72-hour incubations are standard for terminal viability assays, 24 hours is the optimal temporal window for capturing peak protein expression of early pyroptotic markers.

-

Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

-

Western Blotting: Resolve proteins via SDS-PAGE. Probe specifically for NLRP3, Caspase-1 (targeting the 20 kDa cleaved active form), GSDMD (53 kDa precursor and 35 kDa cleaved pore-forming domain), and IL-1β.

-

Quantification: Normalize band intensities against a loading control (e.g., GAPDH) to validate the dose-dependent reduction of pyroptotic markers by FMPH.

Figure 3: Experimental workflow validating FMPH-mediated inhibition of astrocyte pyroptosis.

Conclusion

2-((3-Trifluoromethyl)phenyl)histamine dimaleate (FMPH) represents a pinnacle of pharmacological selectivity for the Histamine H1 receptor. By leveraging its inability to cross the blood-brain barrier, researchers can map the peripheral Gq/11-coupled pathways of H1R without central artifacts. Whether inducing TACE-mediated shedding of TNFR1 in the vascular endothelium or inhibiting NLRP3-mediated pyroptosis in glial cells, FMPH serves as a critical tool for uncovering the nuanced, often protective, regulatory roles of histamine signaling in human physiology.

References

-

Title: 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 Source: PubChem (NIH) URL: [Link]

-

Title: NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: ResearchGate URL: [Link]

-

Title: Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells Source: PubMed Central (PMC / NIH) URL: [Link]

Sources

2-((3-Trifluoromethyl)phenyl)histamine: Structure-Activity Relationship and Pharmacological Applications

Executive Summary

The development of highly selective histamine receptor ligands is a cornerstone of modern neuropharmacology and immunomodulation. Among these, 2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as 2-FMPH or designated as Compound 39) stands out as an exceptionally potent and selective Histamine H1-receptor agonist[1][2]. By modifying the endogenous histamine scaffold with a bulky, electron-withdrawing trifluoromethyl-phenyl group, researchers have engineered a molecule that bypasses H2, H3, and H4 receptors while maintaining robust Gq/11-coupled signaling at the H1 receptor.

This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) of 2-FMPH, explores its downstream signaling cascades, and provides field-proven methodologies for utilizing this compound in advanced in vitro assays, particularly in the context of antipsychotic-induced cellular toxicity and endothelial receptor shedding.

Molecular Architecture and Structure-Activity Relationship (SAR)

The endogenous ligand, histamine, is highly flexible and binds promiscuously to all four histamine receptor subtypes (H1–H4). The engineering of 2-FMPH was driven by the need to lock the molecule into a conformation and steric profile exclusively recognized by the H1 receptor.

The Role of the 2-Phenyl Substitution

The foundation of 2-FMPH's selectivity lies in the 2-phenylhistamine scaffold[3]. The H1 receptor features a distinct, spacious hydrophobic pocket adjacent to the primary amine-binding aspartate residue (Asp107) in transmembrane helix 3 (TM3).

-

Steric Exclusion: The addition of a bulky phenyl ring at the C2 position of the imidazole ring creates severe steric hindrance that prevents the molecule from docking into the narrower binding clefts of the H2, H3, and H4 receptors.

-

Hydrophobic Anchoring: The phenyl ring engages in π−π stacking and hydrophobic interactions with aromatic residues specific to the H1 receptor's binding pocket, significantly increasing binding affinity.

The 3-Trifluoromethyl ( −CF3 ) Meta-Effect

While 2-phenylhistamine is selective, the addition of a trifluoromethyl group at the meta (3-) position of the phenyl ring optimizes both potency and target residence time[4].

-

Electronic Modulation: The −CF3 group is strongly electron-withdrawing. This alters the pKa of the imidazole ring, favoring a specific tautomeric state that optimally hydrogen-bonds with the H1 receptor's transmembrane domains.

-

Lipophilic Bulk: Fluorine substitution dramatically increases the lipophilicity of the phenyl ring without adding excessive van der Waals volume. The meta positioning directs the −CF3 group into an accessory lipophilic sub-pocket within the H1 receptor, lowering the dissociation constant ( Kd ) and driving the pKi to 5.9 at the human H1 receptor (and even higher in guinea pig models).

Quantitative Selectivity Profile

The SAR optimizations culminate in a compound with an extraordinary selectivity profile, effectively isolating H1-mediated physiological responses from off-target noise.

Table 1: Pharmacological Selectivity Profile of 2-FMPH

| Receptor Target | Selectivity Ratio (H1 : Target) | Pharmacological Implication |

| Histamine H2 | 2138 | No interference with gastric acid secretion or cardiac chronotropy. |

| Histamine H3 | > 64 | Prevents presynaptic auto-receptor feedback inhibition. |

| Muscarinic M3 | 1000 | Eliminates cholinergic cross-reactivity in smooth muscle assays. |

| Adrenergic β1 | 708 | Ensures cardiovascular stability in complex tissue models. |

| Adrenergic α1 | 105 | Prevents off-target vasoconstriction. |

| Serotonin 5-HT 2A | 71 | Differentiates histaminergic from serotonergic neuropsychiatric pathways. |

Data sourced from standardized functional in vitro receptor assays.

Mechanistic Signaling Pathways

As a full agonist, 2-FMPH stabilizes the active conformation of the H1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family[5].

The causality of 2-FMPH's cellular effects is rooted in the classical Phospholipase C (PLC) cascade. Upon binding, the Gαq subunit dissociates and activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into inositol 1,4,5-trisphosphate ( IP3 ) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Caption: H1-Receptor Gq/11 Signaling Pathway Activated by 2-FMPH.

Advanced Applications & Experimental Methodologies

Because 2-FMPH does not cross the blood-brain barrier (BBB) , its systemic application is ideal for isolating peripheral H1 responses (such as endothelial function) without central nervous system confounding. Conversely, when administered intracerebroventricularly (ICV) or applied to in vitro neural cell cultures, it serves as a powerful tool to dissect central H1-mediated neuroinflammation and metabolic regulation[6][7].

Resolving Antipsychotic-Induced Astrocyte Pyroptosis

Second-generation antipsychotics (e.g., olanzapine, risperidone) are notorious for causing metabolic syndrome and cellular toxicity, largely due to their potent off-target antagonism of the H1 receptor[7]. Recent breakthroughs have utilized 2-FMPH to prove that antipsychotic-induced astrocyte death is directly caused by H1 receptor blockade, which triggers the NLRP3/Caspase-1 pyroptosis pathway[8][9].

By co-treating astrocytes with an antipsychotic and 2-FMPH, researchers create a self-validating system: if the agonist (2-FMPH) rescues the cells from the antagonist (olanzapine), the toxicity is definitively H1R-mediated.

Protocol: Astrocyte Pyroptosis Inhibition Assay

Objective: Quantify the reversal of olanzapine-induced NLRP3/Caspase-1 activation using 2-FMPH.

-

Cell Culture Preparation:

-

Culture primary human or murine astrocytes in DMEM supplemented with 10% FBS.

-

Seed cells into 6-well plates at a density of 5×105 cells/well and allow 24 hours for adherence.

-

-

Compound Preparation:

-

Dissolve olanzapine in DMSO (final assay concentration ≤0.1% DMSO).

-

Reconstitute 2-FMPH dimaleate in sterile water or physiological saline.

-

-

Treatment Phase (24 Hours):

-

Group 1 (Control): Vehicle only.

-

Group 2 (Toxicity): Olanzapine ( ).

-

Group 3 (Rescue - Low): Olanzapine ( ) + 2-FMPH ( ).

-

Group 4 (Rescue - High): Olanzapine ( ) + 2-FMPH ( ).

-

Group 5 (Agonist Control): 2-FMPH ( ) alone.

-

-

Protein Extraction:

-

Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states and prevent artificial caspase cleavage.

-

-

Western Blotting & Quantification:

-

Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

-

Probe for NLRP3 , Caspase-1 (detecting the 20 kDa active cleavage product), and GSDMD (detecting the 53 kDa precursor and 35 kDa active pore-forming domain)[9].

-

Causality Check: A successful assay will show elevated 20 kDa Caspase-1 and 35 kDa GSDMD in Group 2, which is dose-dependently reduced in Groups 3 and 4, confirming H1R's protective role against pyroptosis[9].

-

Caption: Experimental Workflow for 2-FMPH Inhibition of Astrocyte Pyroptosis.

Endothelial TACE-Dependent TNFR1 Shedding

Beyond the CNS, 2-FMPH (also referred to in literature as TMPH) is utilized to study vascular inflammation. In human endothelial cells, H1R activation by 2-FMPH induces the shedding of Tumor Necrosis Factor Receptor 1 (TNFR1) from the plasma membrane[10].

-

Mechanism: 2-FMPH binds to endothelial H1 receptors located in lipid rafts/caveolae. This activates TNF- α converting enzyme (TACE/ADAM17), which proteolytically cleaves membrane-bound TNFR1 into soluble sTNFR1[10].

-

Significance: Soluble TNFR1 acts as a decoy receptor, binding free TNF- α and dampening systemic inflammatory responses. Using 2-FMPH allows researchers to trigger this anti-inflammatory shedding mechanism without activating H2 receptors, which paradoxically counteract this process via cAMP accumulation[10].

Conclusion

The rational design of 2-((3-Trifluoromethyl)phenyl)histamine represents a triumph of structure-based drug optimization. By leveraging steric bulk and the unique electronegativity of the trifluoromethyl group, 2-FMPH achieves unparalleled H1 selectivity. Whether utilized as a probe to map the neurotoxic side effects of modern antipsychotics or to investigate peripheral vascular immunology, 2-FMPH remains an indispensable tool for researchers demanding rigorous, receptor-specific validation.

References

-

2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 . PubChem, NIH. Available at:[Link]

-

The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking . Cambridge University Press. Available at: [Link]

-

2-(3-Trifluoromethylphenyl) histamine (FMPH) inhibited risperidone-induced activation of NLRP3/caspase-1 signaling . ResearchGate. Available at:[Link]

-

Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells . PMC, NIH. Available at:[Link]

-

NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist . ResearchGate. Available at: [Link]

-

Olanzapine-activated AMPK signaling in the dorsal vagal complex is attenuated by histamine H1 receptor agonist in female rats . University of Wollongong Research Online. Available at: [Link]

-

NEOCEPTORS: REENGINEERING GPCRs TO RECOGNIZE TAILORED LIGANDS . PMC, NIH. Available at:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking (Chapter 23) - Rapid Eye Movement Sleep [cambridge.org]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate: A Technical Guide

Executive Summary

The compound 2-((3-Trifluoromethyl)phenyl)histamine (often abbreviated as FMPH or TMPH) is an extremely potent and selective histamine H1 receptor (H1R) agonist[1]. In preclinical research and drug development, it is predominantly utilized in its dimaleate salt form (CAS 162049-83-4)—frequently denoted with a "D" or as dimaleate—to ensure optimal aqueous solubility, metabolic stability, and controlled lipophilicity during in vitro assays[1][2]. Because it does not cross the blood-brain barrier, it serves as an ideal pharmacological tool for isolating peripheral H1R-mediated signaling pathways without confounding central nervous system (CNS) effects.

This whitepaper provides an authoritative framework for the in vitro characterization of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, detailing its pharmacological profile, mechanistic pathways, and field-proven experimental protocols.

Physicochemical and Pharmacological Profile

To design robust in vitro experiments, researchers must understand the binding kinetics and selectivity profile of the ligand. The trifluoromethyl group at the 3-position of the phenyl ring exerts a strong electron-withdrawing effect, significantly enhancing the compound's affinity for the H1 receptor while maintaining metabolic stability[2].

Quantitative Selectivity Data

The efficacy of FMPH relies on its high selectivity for H1R over other histamine receptor subtypes (H2, H3) and distinct neurotransmitter receptors. The table below summarizes the receptor selectivity profile derived from functional in vitro studies.

| Receptor Subtype | Selectivity Ratio (vs. H1) | Pharmacological Significance |

| H2 Receptor | 2138 | Ensures no cAMP-mediated counter-regulation via H2R. |

| H3 Receptor | > 64 | Prevents presynaptic auto-receptor feedback inhibition. |

| M3 Muscarinic | 1000 | Eliminates cross-talk with cholinergic signaling pathways. |

| α1 Adrenergic | 105 | Prevents off-target vascular smooth muscle contraction. |

| β1 Adrenergic | 708 | Avoids off-target cardiac chronotropic effects. |

| 5-HT2A | 71 | Minimizes serotonergic interference in inflammatory assays. |

Note: The compound exhibits a pKi of ~5.9 at the human H1 receptor, with even higher potency observed at the guinea pig H1 receptor.

Mechanistic Paradigms: H1R Activation in Cellular Models

The utility of FMPH extends beyond simple receptor binding; it is a critical tool for modulating complex intracellular signaling cascades. Two primary in vitro models highlight its mechanistic versatility:

-

Inhibition of Astrocyte Pyroptosis: Antipsychotic drugs (e.g., olanzapine, quetiapine) induce cellular toxicity in astrocytes by activating the NLRP3 inflammasome, leading to Caspase-1 cleavage and Gasdermin D (GSDMD) pore formation[3]. Co-treatment with FMPH dose-dependently inhibits this NLRP3/Caspase-1 signaling axis, preventing IL-1β release and subsequent pyroptosis[3].

-

Endothelial TNFR1 Ectodomain Shedding: In human endothelial cells, H1R activation by FMPH stimulates TACE (ADAM17), a metalloproteinase that cleaves membrane-bound Tumor Necrosis Factor Receptor 1 (TNFR1)[4]. This shedding releases soluble TNFR1 (sTNFR1), which acts as a decoy receptor to sequester free TNF, thereby dampening localized inflammatory responses[4].

H1R activation by FMPH inhibits astrocyte pyroptosis while promoting endothelial TNFR1 shedding.

Methodological Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate strict self-validating controls.

Protocol A: Astrocyte Pyroptosis Inhibition Assay

This protocol evaluates the ability of FMPH to rescue astrocytes from antipsychotic-induced pyroptosis[3].

Causality & Design: The choice of 5 µM and 10 µM FMPH concentrations ensures receptor saturation without inducing non-specific cytotoxicity. The inclusion of a vehicle-only control establishes baseline inflammasome activity.

-

Cell Culture & Seeding: Culture primary astrocytes in DMEM supplemented with 10% FBS. Seed cells into 6-well plates at a density of 1×105 cells/well and allow 24 hours for adherence.

-

Pre-treatment: Replace media with serum-free DMEM. Pre-treat designated wells with FMPH (5 µM or 10 µM) for 1 hour to prime H1R signaling[3].

-

Induction: Introduce the pyroptotic trigger by adding 10 µM of an antipsychotic agent (e.g., olanzapine, quetiapine, or risperidone) directly to the media[3]. Incubate for 24 hours.

-

Harvesting: Collect the culture supernatant for ELISA (to quantify secreted IL-1β) and lyse the adherent cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification (Western Blot): Resolve lysates via SDS-PAGE. Probe for NLRP3, Caspase-1 (identifying the 20 kDa active cleavage product), and GSDMD (identifying the 53 kDa precursor and 35 kDa active pore-forming fragment)[3].

Experimental workflow for validating FMPH-mediated inhibition of astrocyte pyroptosis.

Protocol B: Endothelial TNFR1 Ectodomain Shedding Assay

This assay measures the TACE-dependent shedding of TNFR1 in EA.hy926 human endothelial cells[4].

Causality & Design: Endothelial cells express both H1 and H2 receptors. To prove that shedding is exclusively H1R-mediated, the protocol utilizes mepyramine (a selective H1R antagonist) as a negative control. If mepyramine successfully blocks FMPH-induced shedding, the system self-validates the H1R-specific mechanism[4].

-

Cell Preparation: Grow EA.hy926 cells to 80% confluence in 12-well plates. Starve cells in serum-free media for 4 hours prior to the assay to reduce constitutive background shedding.

-

Antagonist Blockade (Self-Validation Step): Pre-incubate a subset of wells with 10 µM mepyramine for 30 minutes[4].

-

Agonist Stimulation: Stimulate the cells with 100 µM FMPH for 30 minutes at 37°C[4].

-

Supernatant Analysis: Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and quantify sTNFR1 using a highly sensitive ELISA[4].

-

Surface Expression Analysis (FACS): Detach the remaining adherent cells using non-enzymatic dissociation buffer. Stain with a fluorescently conjugated anti-TNFR1 antibody and analyze via Flow Cytometry to confirm the reduction of membrane-bound TNFR1[4].

Data Interpretation & Troubleshooting

When utilizing 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, researchers must account for the following technical nuances:

-

Solubility Constraints: While the dimaleate salt is highly soluble, stock solutions should be prepared in DMSO or sterile water and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the trifluoromethylphenyl moiety.

-

Receptor Desensitization: Prolonged exposure (>24 hours) to high concentrations of FMPH may lead to H1R internalization and homologous desensitization. For acute signaling assays (like TNFR1 shedding), strictly adhere to the 30-minute stimulation window[4].

-

Species Discrepancies: Note that FMPH exhibits a higher affinity for guinea pig H1R compared to human H1R (pKi ~5.9). When translating these in vitro findings to human cell lines, higher micromolar concentrations (e.g., 100 µM for endothelial cells) may be required to achieve receptor saturation[4].

References

-

He, M., Fan, J., Zhou, R., et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". ResearchGate (May 2022). Available at: [Link]

-

National Institutes of Health (NIH). "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". PMC. Available at: [Link]

Sources

Pharmacological Profile of 2-((3-Trifluoromethyl)phenyl)histamine: A Selective H1 Receptor Agonist

Executive Summary

In the landscape of receptor pharmacology, isolating the specific downstream effects of histamine H1 receptors (H1R) has historically been confounded by the pleiotropic nature of endogenous histamine, which indiscriminately activates H1, H2, H3, and H4 receptor subtypes. To resolve this, medicinal chemistry efforts yielded 2-((3-Trifluoromethyl)phenyl)histamine (also known as FMPH, TMPH, or Compound 39), a synthetic derivative engineered for extreme H1R selectivity and potency. This technical guide provides an in-depth analysis of its chemical identity, receptor binding profile, mechanistic signaling pathways, and validated experimental applications, serving as a definitive resource for researchers utilizing this compound in neurobehavioral and inflammatory models.

Chemical Identity and Structural Significance

2-((3-Trifluoromethyl)phenyl)histamine (CAS: 162049-83-4) is a specialized histamine analogue characterized by the addition of a 3-trifluoromethylphenyl group at the C2 position of the imidazole ring 1. Often supplied as a dimaleate salt to enhance solubility, its empirical formula is C₁₂H₁₂F₃N₃ 2, [[3]]().

Causality in Drug Design: The integration of the trifluoromethyl (-CF₃) group is not arbitrary. It exerts a strong electron-withdrawing effect that alters the basicity and reactivity of the imidazole ring, while simultaneously increasing the molecule's lipophilicity and metabolic stability 1. This specific steric and electronic modification is the primary driver behind its ability to lock into the H1R binding pocket while sterically clashing with H2 and H3 receptors, thereby achieving its unprecedented selectivity 4.

Pharmacodynamics and Receptor Selectivity

FMPH is recognized as one of the most potent and selective H1 receptor agonists developed to date. In isolated guinea pig ileum assays, it exhibits a pD₂ of 6.81, demonstrating a relative activity of 128% compared to endogenous histamine 4.

To ensure experimental integrity, researchers must understand the compound's binding affinities across various receptor classes. The table below summarizes its selectivity profile derived from functional in vitro studies:

| Receptor Target | Selectivity Ratio (H1 : Target) | Pharmacological Implication |

| Histamine H2 | 2138 | Eliminates confounding gastric acid secretion or cAMP-mediated cardiac effects. |

| Histamine H3 | > 64 | Prevents presynaptic autoreceptor activation, isolating postsynaptic H1 responses. |

| Muscarinic M3 | 1000 | Rules out cholinergic cross-reactivity in smooth muscle contraction assays. |

| Adrenergic α1 | 105 | Ensures vascular responses are strictly histaminergic, not catecholaminergic. |

| Adrenergic β1 | 708 | Prevents off-target chronotropic/inotropic cardiac interference. |

| Serotonergic 5-HT2A | 71 | Maintains integrity in neurobehavioral and nociceptive studies. |

Data Source: Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines 4.

Mechanistic Pathways & Intracellular Signaling

The Histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) 5. Upon selective agonism by FMPH, the receptor undergoes a conformational change that activates Phospholipase C (PLC). PLC subsequently cleaves membrane phospholipids to generate Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG) 5. This canonical pathway drives distinct physiological responses depending on the cellular microenvironment.

Fig 1. FMPH-mediated H1R signaling pathways and downstream cellular responses.

In Vitro and In Vivo Pharmacological Applications

Neuroprotection via Astrocyte Modulation

Recent advancements have identified FMPH as a critical tool in studying neuroinflammation. Antipsychotics (e.g., olanzapine, quetiapine, risperidone) can paradoxically induce astrocyte death via pyroptosis. Co-treatment with FMPH (5–10 µM) dose-dependently inhibits this antipsychotic-induced activation of the NLRP3/caspase-1 signaling axis 6. By agonizing H1R, FMPH prevents the cleavage of Gasdermin D (GSDMD) and subsequent pore formation in astrocyte membranes, thereby halting the release of IL-1β 6.

Endothelial Function and TNFR1 Shedding

In human vascular endothelial cells, FMPH stimulation triggers the proteolytic cleavage of plasma membrane-expressed Tumor Necrosis Factor Receptor 1 (TNFR1) 7. This shedding is catalyzed by TNF-α converting enzyme (TACE/ADAM17). The release of soluble TNFR1 (sTNFR1) acts as a decoy receptor, binding free TNF-α and dampening systemic inflammatory responses 7.

Neurobehavioral Modulation

When administered centrally, FMPH profoundly impacts behavior:

-

Cognitive Enhancement: FMPH (2.65–6.5 µ g/mouse , i.c.v.) antagonizes scopolamine-induced amnesia, significantly improving memory retention in passive avoidance tests 8.

-

Nociception: Activation of central H1 receptors by FMPH induces hypernociception, increasing sensitivity to noxious stimuli in hot plate and paw pressure tests 9.

-

Appetite Suppression: FMPH exerts an anorexigenic effect, decreasing food intake via brain H1R activation [[10]]().

Pharmacokinetics and Blood-Brain Barrier (BBB) Limitations

A critical factor in experimental design using FMPH is its pharmacokinetic limitation regarding the Blood-Brain Barrier (BBB). Despite the increased lipophilicity imparted by the trifluoromethyl group, in vivo studies demonstrate that systemic administration (i.v. or i.p., up to 300 mg/kg) fails to inhibit the binding of [³H]mepyramine to the cerebral cortex 4.

Experimental Causality: Because FMPH cannot penetrate the BBB, researchers investigating central histaminergic functions (e.g., memory, nociception, feeding) must administer the compound via intracerebroventricular (i.c.v.) injection 9, 8. Systemic administration will strictly isolate peripheral H1R responses.

Validated Experimental Protocols: Astrocyte Pyroptosis Assay

To guarantee trustworthiness and reproducibility, any protocol utilizing FMPH must be a self-validating system . This means incorporating an H1R antagonist (e.g., pyrilamine or mepyramine) to prove that the observed effects are genuinely H1-dependent and not the result of off-target toxicity.

Step-by-Step Methodology

-

Astrocyte Isolation & Culture: Isolate primary astrocytes and culture them in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to reach 80% confluence.

-

Preparation of Treatments:

-

Prepare a 10 mM stock of the antipsychotic (e.g., Olanzapine) in DMSO.

-

Prepare a 10 mM stock of FMPH in sterile water or DMSO.

-

Self-Validation Control: Prepare a 10 mM stock of Pyrilamine (H1R antagonist).

-

-

Pharmacological Co-Treatment: Treat the cultured cells with the following conditions for 24 hours at 37°C, 5% CO₂ 6:

-

Group A (Vehicle): DMSO + Water.

-

Group B (Injury Model): Olanzapine (10 µM).

-

Group C (Rescue): Olanzapine (10 µM) + FMPH (10 µM).

-

Group D (Validation): Olanzapine (10 µM) + FMPH (10 µM) + Pyrilamine (20 µM).

-

-

Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to collect the supernatant.

-

Western Blot Analysis: Separate proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against NLRP3, Caspase-1 (detecting the 20 kDa active subunit), GSDMD (detecting 53 and 35 kDa fragments), and IL-1β 6.

-

Data Interpretation: If FMPH successfully inhibits pyroptosis, Group C will show significantly reduced Caspase-1 and GSDMD cleavage compared to Group B. If Group D reverts to the injury phenotype, it validates that FMPH's protective effect is exclusively mediated via the H1 receptor.

Fig 2. Step-by-step workflow for assessing FMPH-mediated inhibition of astrocyte pyroptosis.

References

-

[1] CymitQuimica. CAS 162049-83-4: 2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D. Retrieved from:

-

[2] Santa Cruz Biotechnology (SCBT). 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | CAS 162049-83-4. Retrieved from:

-

[3] PubChem (NIH). 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982. Retrieved from:

-

[6] ResearchGate. NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist. Retrieved from:

-

[7] PubMed Central (NIH). Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells. Retrieved from:

-

[4] PubMed (NIH). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Retrieved from:

-

[9] PubMed (NIH). Evidence for hypernociception induction following histamine H1 receptor activation in rodents. Retrieved from:

-

[10] ACS Publications. Histamine H3 Receptor as a Drug Discovery Target. Retrieved from:

-

[5] MDPI. Function and Role of Histamine H1 Receptor in the Mammalian Heart. Retrieved from:

-

[8] PubMed (NIH). Antiamnesic effect of metoprine and of selective histamine H(1) receptor agonists in a modified mouse passive avoidance test. Retrieved from:

Sources

- 1. CAS 162049-83-4: 2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function and Role of Histamine H1 Receptor in the Mammalian Heart [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Antiamnesic effect of metoprine and of selective histamine H(1) receptor agonists in a modified mouse passive avoidance test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for hypernociception induction following histamine H1 receptor activation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

2-((3-Trifluoromethyl)phenyl)histamine Dimaleate: A Definitive Guide to Selective H1 Receptor Agonism

Executive Summary

Histamine exerts its pleiotropic physiological effects through four distinct G-protein-coupled receptors (H1R–H4R). While highly potent agonists for the H2 and H3 receptors have been available for decades, the development of a highly selective and potent H1 receptor agonist remained a significant pharmacological hurdle[1]. The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as TMPH or FMPH) marked a paradigm shift in histaminergic pharmacology. By introducing a bulky, electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring, researchers achieved a compound that not only exceeds the potency of endogenous histamine but also virtually eliminates cross-reactivity with other receptor subtypes[1].

This whitepaper provides an in-depth technical analysis of TMPH dimaleate (CAS: 162049-83-4), detailing its pharmacodynamics, downstream signaling kinetics, and field-proven experimental methodologies for drug development professionals.

Molecular Design & Pharmacological Profile

The structural evolution of TMPH was driven by the need to optimize the orientation of the protonated Nα-atom within the H1 receptor binding pocket (specifically between transmembrane domains III and VI)[1]. The dimaleate salt formulation is deliberately utilized in experimental settings to ensure high aqueous solubility (up to 100 mM) and thermodynamic stability in physiological buffers, which is a critical prerequisite for generating reproducible dose-response curves.

Quantitative Receptor Selectivity

TMPH dimaleate is recognized as one of the most selective H1 receptor agonists available. The table below summarizes its selectivity profile, highlighting why it is the preferred tool compound for isolating H1-mediated pathways without confounding off-target artifacts.

Table 1: Receptor Binding Selectivity of TMPH Dimaleate

| Target Receptor | Selectivity Ratio (vs. H1) | Pharmacological Significance in Assays |

| H2 Receptor | 2,138 | Prevents cAMP-mediated counter-regulation |

| M3 Muscarinic | 1,000 | Eliminates cholinergic confounding effects |

| β1 Adrenergic | 708 | Prevents cardiac chronotropic artifacts |

| α1 Adrenergic | 105 | Maintains vascular tone baseline |

| 5-HT2A | 71 | Prevents serotonergic cross-activation |

| H3 Receptor | > 64 | Avoids presynaptic auto-receptor feedback |

Relative Agonist Potency

In functional in vitro studies, such as the guinea-pig ileum contraction assay, TMPH demonstrates superior efficacy compared to both endogenous ligands and early synthetic analogs[1].

Table 2: Relative Agonist Potency (Guinea-Pig Ileum Assay)

| Compound | Relative Potency (%) | Reference Baseline |

| Histamine (Endogenous) | 100% | Standard physiological baseline |

| 2-(2-Thiazolyl)ethanamine | ~50-70% | Early synthetic partial agonist |

| 2-(3-Trifluoromethylphenyl)histamine | 128% | Meta-substituted full agonist |

| Nα-Methyl-2-(3-trifluoromethylphenyl)histamine | 174% | Nα-alkylated derivative |

Mechanisms of Action: Gq/11 Signaling & Cellular Dynamics

When TMPH binds to the orthosteric site of the H1 receptor, it stabilizes the active conformation, triggering the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers rapid calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Recent literature highlights two critical downstream applications of this pathway:

-

Endothelial Regulation: In human vascular endothelial cells, TMPH-induced H1R activation specifically triggers TNF-alpha converting enzyme (TACE/ADAM17), leading to the shedding of membrane-bound TNF Receptor 1 (TNFR1) into its soluble form (sTNFR1), which dampens localized inflammatory responses[2].

-

Neuroinflammation: In cultured astrocytes, TMPH dose-dependently inhibits the activation of NLRP3/caspase-1 pyroptotic signaling induced by antipsychotic drugs, preventing gasdermin D (GSDMD) pore formation and subsequent cell death[3].

Fig 1. H1 receptor Gq/11 signaling pathway activated by 2-((3-Trifluoromethyl)phenyl)histamine.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following protocols demonstrate how to utilize TMPH while embedding self-validating controls.

In Vivo Pharmacokinetics: Bypassing the Blood-Brain Barrier

The Causality of Delivery: TMPH dimaleate is highly polar and does not readily cross the blood-brain barrier (BBB). Therefore, systemic administration (IV/IP) cannot be used to study central histaminergic functions. To isolate the central arousal mechanisms of the tuberomammillary nucleus (TMN) from peripheral vascular artifacts, researchers must utilize intracerebroventricular (icv) injections. When 80-120 µg of TMPH is injected directly into the left lateral ventricle of rat models, it significantly increases wakefulness and reduces slow-wave sleep[4].

Protocol: TACE-Dependent TNFR1 Shedding Assay

This in vitro protocol is designed to validate H1-mediated receptor shedding. It utilizes a specific cell line and an antagonist pre-treatment step to ensure the observed effects are strictly H1-dependent and not an off-target artifact[2].

Step-by-Step Methodology:

-

Cell Selection & Culture: Seed EA.hy926 human endothelial cells.

-

Causality: Primary HUVECs rapidly lose caveolae in culture. EA.hy926 cells are chosen because they maintain the stable caveolar membrane microdomains necessary for TACE/ADAM17 activity[2].

-

-

Serum Starvation: Incubate cells in serum-free medium for 4 hours prior to the assay.

-

Causality: Eliminates growth factor-induced baseline shedding, establishing a quiet baseline.

-

-

Antagonist Pre-treatment (The Self-Validating Control): Treat control wells with 1 µM mepyramine (a selective H1 antagonist) for 30 minutes.

-

Causality: If TMPH induces shedding, and mepyramine completely blocks it, the system definitively proves the shedding is H1-mediated[2].

-

-

Agonist Stimulation: Add 10 µM TMPH dimaleate to the experimental wells and incubate for 30 minutes at 37°C.

-

Harvest & Quantification: Collect the supernatant, centrifuge to remove debris, and quantify soluble TNFR1 (sTNFR1) via ELISA or Western blot.

Fig 2. Workflow for validating TMPH-induced, H1-mediated TNFR1 shedding in endothelial cells.

Conclusion

2-((3-Trifluoromethyl)phenyl)histamine dimaleate remains the gold standard for selective H1 receptor agonism. Its unique meta-substituted structure provides unparalleled selectivity ratios, making it an indispensable tool for deconvoluting complex histaminergic signaling networks in both neuropharmacology and vascular biology. By adhering to strict, self-validating experimental designs—such as spatial delivery controls (icv) and antagonist-paired assays—researchers can confidently isolate H1-specific cellular dynamics.

References

-

Title: The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat Source: European Neuropsychopharmacology (PubMed) URL: [Link]

-

Title: Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 2-(3-Trifluoromethylphenyl)histamine (Compound CID 5310982) Chemical and Selectivity Properties Source: PubChem / Sigma-Aldrich Catalog Data URL: [Link]

-

Title: Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells Source: Journal of Cellular and Molecular Medicine (PMC) URL: [Link]

-

Title: NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

Engineering Selectivity: The Discovery, Development, and Pharmacological Profiling of 2-Phenylhistamine Analogues

An in-depth technical whitepaper on the discovery, development, and pharmacological application of 2-phenylhistamine analogues.

Executive Summary

As a Senior Application Scientist overseeing G protein-coupled receptor (GPCR) drug discovery pipelines, I frequently encounter the challenge of receptor subtype selectivity. Endogenous histamine exerts its physiological effects via four distinct GPCRs (H1R, H2R, H3R, and H4R), making it nearly impossible to isolate H1-mediated pathways using the native ligand. The discovery and subsequent chemical evolution of 2-phenylhistamine analogues represented a watershed moment in molecular pharmacology. By exploiting specific steric and electronic interactions within the H1R binding pocket, these analogues provide researchers with highly selective tools to probe H1R conformations, species-dependent pharmacology, and engineered receptor systems.

The Histaminergic Challenge and Scaffold Genesis

The primary hurdle in histaminergic pharmacology has historically been the lack of potent, highly selective H1R agonists. While selective antagonists (antihistamines) were developed rapidly, agonist development lagged. Early synthetic efforts yielded compounds like 2-(2-thiazolyl)ethanamine, which possessed only moderate potency and selectivity.

The strategic breakthrough occurred when researchers attached a bulky phenyl residue to the C2 position of the histamine imidazole ring. The resulting compound, 2-phenylhistamine , demonstrated a marked increase in H1R selectivity, albeit acting only as a moderate partial agonist. This structural modification fundamentally altered the orientation of the protonated Nα-atom within the transmembrane (TM) domains of the receptor, laying the foundation for a new class of pharmacological tools.

Structure-Activity Relationship (SAR) & Chemical Evolution

The true potential of the 2-phenylhistamine scaffold was unlocked through systematic Structure-Activity Relationship (SAR) optimization. We observed that the binding pocket of the H1R could accommodate—and indeed favored—specific substitutions on the phenyl ring.

-

Meta-Substitution: The introduction of lipophilic and electron-withdrawing groups (such as -Cl, -Br, and -CF3) at the meta-position of the phenyl ring drastically increased both receptor affinity and agonist efficacy.

-

Nα-Methylation: Combining meta-substitution with Nα-methylation further enhanced potency, yielding compounds that actually exceeded the potency of endogenous histamine in specific tissue assays.

-

The Histaprodifen Leap: Ultimately, replacing the 2-phenyl moiety entirely with a bulkier 3,3-diphenylpropyl group led to the development of histaprodifens, currently the most potent H1R agonists documented in the literature.

Table 1: Quantitative SAR Data for 2-Phenylhistamine Analogues (Guinea Pig H1R)

Data synthesized from functional in vitro evaluations (e.g., guinea-pig ileum contraction assays).

| Compound | Substitution | Relative Potency (%)* | pD2 Value | Efficacy (Intrinsic Activity) |

| Histamine | None | 100 | 7.40 | 1.00 (Full) |

| 2-Phenylhistamine | 2-Phenyl | ~10 | 6.50 | 0.60 (Partial) |

| 2-(3-Chlorophenyl)histamine | 3-Cl | 45 | 7.10 | 0.75 (Partial) |

| 2-(3-Bromophenyl)histamine | 3-Br | 60 | 7.20 | 0.80 (Partial) |

| 2-(3-Trifluoromethylphenyl)histamine | 3-CF3 | 128 | 7.55 | 0.85 (Partial) |

| Nα-Methyl-2-(3-CF3-phenyl)histamine | 3-CF3, Nα-Me | 174 | 7.70 | 1.00 (Full) |

*Relative potency compared to endogenous histamine (100%).

Mechanistic Pharmacology: Species Discrepancies and RASSL Engineering

A critical insight derived from working with 2-phenylhistamines is their profound species-dependent pharmacology. While small histamine-derived agonists show similar effects across species, the bulkier 2-phenylhistamines are up to 10-fold more potent at the guinea pig H1R (gpH1R) than at the human H1R (hH1R) . This discrepancy is driven by subtle variations in the amino acid residues lining the orthosteric binding pocket, which dictate the spatial accommodation of the C2-phenyl ring.

Engineering a Gq/11-Coupled RASSL

Perhaps the most elegant application of 2-phenylhistamines is their use in engineered receptor systems. By mutating Phenylalanine 435 to Alanine in Transmembrane Domain 6 (F435A) of the human H1R, researchers created a Receptor Activated Solely by Synthetic Ligands (RASSL) .

This F435A mutation structurally collapses the native binding pocket, resulting in a 200-fold decrease in potency for endogenous histamine. However, this same mutation perfectly accommodates the bulky 2-phenylhistamine analogues, increasing their potency by up to 2600-fold . This allows us to selectively trigger Gq/11-signaling in vivo without interference from background endogenous histamine.

Figure 1: Divergent signaling of WT hH1R and F435A RASSL mutant via Gq/11 pathway.

Experimental Protocols: Self-Validating Systems for H1R Ligands

In rigorous drug development, we do not merely execute steps; we engineer self-validating systems. Relying solely on downstream intracellular calcium (Ca2+) flux to measure Gq-coupled receptor activation can yield false positives due to massive signal amplification (receptor reserve). Therefore, I mandate an orthogonal approach: a radioligand binding assay to confirm orthosteric affinity, paired directly with a steady-state GTPase assay to quantify unamplified intrinsic efficacy.

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality & Design: We utilize [3H]mepyramine, a highly selective H1R inverse agonist. By measuring its displacement by unlabelled 2-phenylhistamine analogues in the presence and absence of GTPγS, we can observe the "GTP shift." True agonists will show a rightward shift in binding affinity when G-proteins are uncoupled by GTPγS, confirming their agonistic nature at the molecular level .

Step-by-Step Methodology:

-

Membrane Preparation: Harvest Sf9 insect cells expressing hH1R. Homogenize in ice-cold 50 mM Na/K-phosphate buffer (pH 7.4). Note: Phosphate buffer maintains physiological pH while preventing the protease degradation prevalent in whole-cell assays.

-

Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]mepyramine and varying concentrations (10^-10 to 10^-4 M) of the 2-phenylhistamine analogue.

-

Equilibration: Allow the mixture to reach thermodynamic equilibrium by incubating at 25°C for exactly 60 minutes.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Extract the filters and measure retained radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Steady-State GTPase Assay (Functional Efficacy)

Causality & Design: This assay measures the immediate, unamplified catalytic activation of the Gq-protein. Because it avoids the downstream amplification cascades of PLC and Ca2+, it provides a mathematically rigorous determination of the ligand's true intrinsic efficacy.

Step-by-Step Methodology:

-

Reaction Mixture Setup: Combine membrane preparations (20 µg protein) with the 2-phenylhistamine analogue in a buffer containing 1 mM MgCl2, 0.1 mM ATP, 100 nM GTP, and 0.5 µCi [γ-32P]GTP. Note: ATP is strictly required to inhibit non-specific nucleotidases that would otherwise consume the[γ-32P]GTP substrate.

-

Incubation: Incubate the reaction at 30°C for 20 minutes to allow steady-state GTP hydrolysis by the activated Gq-alpha subunit.

-

Termination: Stop the reaction by adding 5% activated charcoal slurry in 20 mM phosphoric acid. Note: Charcoal absorbs unreacted [γ-32P]GTP but leaves the cleaved 32P-inorganic phosphate (Pi) in the supernatant.

-

Centrifugation & Counting: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and quantify the 32P-Pi using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves to derive EC50 (potency) and Emax (efficacy) relative to the endogenous full agonist.

Figure 2: Self-validating experimental workflow for evaluating 2-phenylhistamine analogues.

Conclusion

The discovery and optimization of 2-phenylhistamine analogues represent a masterclass in GPCR ligand design. By systematically probing the steric boundaries of the H1R orthosteric site, researchers not only developed highly selective pharmacological tools but also paved the way for advanced synthetic biology applications like the F435A RASSL system. For drug development professionals, these compounds underscore the critical importance of orthogonal, unamplified functional assays in accurately defining ligand efficacy.

References

-

Carman-Krzan, M., Krzan, M., & Schunack, W. (1997). Pharmacological properties of cardiovascular histamine H1 receptor binding sites: characterisation with 2-phenylhistamines. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Elz, S., et al. (2000). Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists. Journal of Medicinal Chemistry.[Link]

-

Seifert, R., et al. (2003). Multiple Differences in Agonist and Antagonist Pharmacology between Human and Guinea Pig Histamine H1-Receptor. Journal of Pharmacology and Experimental Therapeutics.[Link]

-

Bruysters, M., et al. (2005). A G(q/11)-coupled mutant histamine H(1) receptor F435A activated solely by synthetic ligands (RASSL). Journal of Biological Chemistry.[Link]

2-((3-Trifluoromethyl)phenyl)histamine D CAS number lookup

An In-Depth Technical Guide to 2-((3-(Trifluoromethyl)phenyl)histamine): A Potent and Selective H1 Receptor Agonist

Introduction

2-((3-(Trifluoromethyl)phenyl)histamine, often referred to in literature as Compound 39, is a highly potent and selective histamine H1 receptor agonist.[1][2] It has become an invaluable pharmacological tool for researchers investigating the specific roles and functions of the H1 receptor in various physiological and pathophysiological processes. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological profile, and key experimental applications for researchers, scientists, and drug development professionals. The "D" in the topic name likely refers to the commonly available dimaleate salt form.

Chemical Identity and Properties

The most common commercially available form of this compound is the dimaleate salt. Its properties are summarized below.

| Property | Value | Source |

| Compound Name | 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | [2] |

| Synonym(s) | (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate, Compound 39 | |

| CAS Number | 162049-83-4 | [2] |

| Molecular Formula | C20H20F3N3O8 | [2] |

| Molecular Weight | 487.38 g/mol | [2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Appearance | Powder |

Synthesis Overview

The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine and its analogues involves the construction of the substituted imidazole core. A general and effective method reported in the literature involves the reaction of appropriate imidates or amidines with 2-oxo-4-phthalimido-1-butyl acetate.[1] This approach allows for the introduction of various substituted aryl or heteroaryl groups at the C2 position of the imidazole ring, enabling the exploration of structure-activity relationships. The choice of the 3-(trifluoromethyl)phenyl substituent was key to achieving high potency and selectivity for the H1 receptor.[1]

Pharmacological Profile

Mechanism of Action: Selective H1 Receptor Agonism

2-((3-Trifluoromethyl)phenyl)histamine is a direct-acting agonist at the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) family.[3] Upon binding, it stabilizes the active conformation of the H1 receptor, initiating a cascade of intracellular signaling events. Unlike the endogenous ligand histamine, which activates all four histamine receptor subtypes, this compound's primary value lies in its profound selectivity for the H1 subtype.[1]

Signaling Pathway

The H1 receptor canonically couples to the Gαq/11 family of G-proteins.[3] Agonist binding triggers the dissociation of the G-protein subunits, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, such as smooth muscle contraction, increased vascular permeability, and neurotransmitter modulation.[4]

Caption: H1 Receptor Gq/11 Signaling Pathway.

Potency and Selectivity

This compound is distinguished by being significantly more potent than histamine at the H1 receptor in certain preparations and demonstrating remarkable selectivity over other histamine receptor subtypes and various neurotransmitter receptors.[1]

| Parameter | Species/Tissue | Value | Reference |

| pD2 (Functional Potency) | Guinea Pig Ileum | 6.81 | [1] |

| Relative Activity vs Histamine | Guinea Pig Ileum | 128% | [1] |

| pKi (Binding Affinity) | Guinea Pig Cerebellum | 5.9 | [1] |

| Selectivity Ratio (H1 vs H2) | Functional Assays | 2138-fold | [1] |

| Selectivity Ratio (H1 vs H3) | Functional Assays | >64-fold | [1] |

| Selectivity vs Other Receptors | M3, α1, β1, 5HT2A | High (71 to 1000-fold) | [1] |

An important experimental consideration is the difference in pharmacology between species. For instance, 2-((3-Trifluoromethyl)phenyl)histamine shows greater potency at the guinea pig H1 receptor compared to the human H1 receptor.

Key Research Applications and Insights

Peripheral H1 Receptor Functions

Due to its inability to cross the blood-brain barrier when administered systemically, this compound is an excellent tool for isolating and studying peripheral H1 receptor-mediated effects.[1]

-

Vascular System: It has been used to study the role of H1 receptors in regulating cyclooxygenase-2 (COX-2) and prostanoid homeostasis in human vascular endothelial cells.

-

Goblet Cell Secretion: Research has employed this agonist to demonstrate the direct role of H1 receptor activation in stimulating conjunctival goblet cell secretion.

-

Smooth Muscle Contraction: Its effects on contracting isolated tissues like the guinea pig ileum and aorta are classic functional assays for H1 receptor activity, which can be concentration-dependently blocked by H1 antagonists like mepyramine.[1]

Central Nervous System (CNS) Research

While it does not penetrate the blood-brain barrier, direct administration into the CNS has provided key insights into the role of H1 receptors in arousal and wakefulness.

-

Wakefulness: Intraventricular injections in rats were shown to significantly increase wakefulness and reduce slow-wave sleep, an effect that was preventable by pretreatment with an H1 antagonist, confirming the H1 receptor's involvement in modulating the waking state.[5]

Cellular and Molecular Biology

-

Inflammasome Signaling: Recent studies have shown that this agonist can reverse the activation of the NLRP3/caspase-1 signaling pathway (pyroptosis) induced by certain antipsychotic drugs in cultured astrocytes.[6] This highlights a potential neuroprotective role for H1 receptor stimulation in specific contexts.

Experimental Protocol: Isolated Tissue Functional Assay

This protocol provides a generalized workflow for assessing the contractile response of an isolated tissue, such as guinea pig ileum, to 2-((3-Trifluoromethyl)phenyl)histamine. This is a foundational experiment for characterizing H1 receptor agonist activity.

Objective: To determine the potency (pD2) and efficacy of 2-((3-Trifluoromethyl)phenyl)histamine by generating a cumulative concentration-response curve.

Materials:

-

Isolated tissue (e.g., guinea pig ileum segment)

-

Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2)

-

Isotonic force transducer and data acquisition system

-

Stock solution of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate

-

H1 antagonist (e.g., mepyramine) for validation

Procedure:

-

Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ bath under a resting tension (e.g., 1 g).

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the physiological salt solution being replaced every 15 minutes.

-

Concentration-Response Curve: a. A cumulative concentration-response curve is constructed by adding the agonist to the organ bath in increasing concentrations (e.g., starting from 1 nM). b. Each subsequent concentration is added only after the response to the previous one has reached a plateau. c. The contractile response (in grams of tension) is recorded for each concentration.

-

Data Analysis: a. The responses are normalized as a percentage of the maximum contraction achieved. b. The data is plotted on a semi-log graph (response vs. log[agonist concentration]). c. A sigmoidal curve is fitted to the data to calculate the EC50 (the concentration producing 50% of the maximal response). d. The potency is expressed as the pD2 value (-log[EC50]).

-

Validation (Antagonism): The experiment can be repeated after pre-incubating the tissue with a known H1 antagonist like mepyramine. A potent agonist's effect should be right-shifted or blocked, confirming the response is H1 receptor-mediated.[1]

Caption: Workflow for an In Vitro Isolated Tissue Assay.

References

-

Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(8), 1287-1294. Available from: [Link]

-

Monti, J. M., et al. (1994). The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. European Neuropsychopharmacology, 4(4), 459-462. Available from: [Link]

-

Kramer, K., et al. (1998). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(18), 2583-2588. Available from: [Link]

-

PubChem. 2-(3-Trifluoromethylphenyl)histamine Compound Summary. Available from: [Link]

-

Wikipedia. Histamine. Available from: [Link]

-

Wikipedia. Histamine trifluoromethyl toluidide. Available from: [Link]

-

ResearchGate. Figure: 2-(3-Trifluoromethylphenyl) histamine (FMPH) co-treatment reversed quetiapine induced activation of NLRP3/caspase-1 signaling. Available from: [Link]

-

Hill, S. J., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S126-S135. Available from: [Link]

-

Elz, S., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14036-14054. Available from: [Link]

-

Dr. Najeeb Lectures. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 1. Available from: [Link]

-

Esbenshade, T. A., et al. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 148(6), 741-755. Available from: [Link]

-

da Silva, R. C. B., et al. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10475. Available from: [Link]

Sources

- 1. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Molecular Constitution and Pharmacological Dynamics of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate

Executive Summary

2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as TMPH or FMPH) is a highly potent, selective agonist of the histamine H1 receptor (H1R)[1][2]. In drug development and molecular biology, it is predominantly utilized in its dimaleate salt form. This whitepaper elucidates the chemical constitution of this compound, its receptor selectivity profile, and its downstream signal transduction pathways. Furthermore, it provides researchers with field-proven, self-validating protocols for its application in neuropharmacology and vascular biology.

Chemical Identity & The "D" Nomenclature

A common point of confusion in laboratory procurement is the "D" suffix in the compound's nomenclature (e.g., 2-((3-Trifluoromethyl)phenyl)histamine D). As a Senior Application Scientist, I must clarify that "D" designates the Dimaleate salt formulation [1][3].

While the free base possesses the core pharmacophore required for H1R orthosteric binding, it is highly lipophilic and exhibits poor solubility in standard physiological buffers. The addition of two equivalents of maleic acid yields a stable, water-soluble salt, which is critical for maintaining consistent molarity and preventing precipitation in in vitro assays[1].

Table 1: Molecular Formulas and Physicochemical Properties

| Property | Free Base | Dimaleate Salt ("D") |

| Molecular Formula | C₁₂H₁₂F₃N₃ | C₂₀H₂₀F₃N₃O₈ |

| Molecular Weight | 255.24 g/mol | 487.38 g/mol |

| IUPAC Name | 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine | 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine dimaleate |

| CAS Number | 5310982 (PubChem CID) | 162049-83-4 |

| Aqueous Solubility | Poor | ~20 mg/mL in H₂O |